molecular formula C11H20N2S B216352 1,3-Dicyclopentylthiourea

1,3-Dicyclopentylthiourea

Cat. No. B216352
M. Wt: 212.36 g/mol
InChI Key: OVUIGZKRQUDDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dicyclopentylthiourea (DCTU) is a chemical compound that belongs to the thiourea family. It is used as a catalyst in various chemical reactions and has gained attention due to its unique properties. In recent years, DCTU has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1,3-Dicyclopentylthiourea functions as a thiourea-based catalyst for various chemical reactions. It acts by forming a complex with the reactants, which lowers the activation energy required for the reaction to occur. The mechanism of action of this compound in biological systems is not well understood, but it is believed to modulate the activity of certain enzymes and proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

1,3-Dicyclopentylthiourea has several advantages as a catalyst in lab experiments. It is stable, easy to handle, and has a high catalytic activity. However, this compound has some limitations as well. It is toxic and can cause skin irritation and respiratory problems if not handled properly. Moreover, this compound is not compatible with some reaction conditions, and its use may result in the formation of unwanted byproducts.

Future Directions

There are several future directions for the use of 1,3-Dicyclopentylthiourea in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders. This compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential application is in the development of new catalysts for organic synthesis. This compound has unique properties that make it a promising candidate for the development of new catalysts with improved activity and selectivity.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has found various applications in scientific research. Its unique properties make it a promising candidate for the development of new drugs and catalysts. However, its toxic nature and limitations in reaction conditions must be taken into consideration when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

1,3-Dicyclopentylthiourea can be synthesized by reacting cyclopentylamine with carbon disulfide in the presence of sodium hydroxide. The reaction mixture is then treated with hydrochloric acid to obtain this compound as a white crystalline solid.

Scientific Research Applications

1,3-Dicyclopentylthiourea has found various applications in scientific research. It is used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. This compound has also been studied for its potential application in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

1,3-dicyclopentylthiourea

InChI

InChI=1S/C11H20N2S/c14-11(12-9-5-1-2-6-9)13-10-7-3-4-8-10/h9-10H,1-8H2,(H2,12,13,14)

InChI Key

OVUIGZKRQUDDHV-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=S)NC2CCCC2

Canonical SMILES

C1CCC(C1)NC(=S)NC2CCCC2

Origin of Product

United States

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